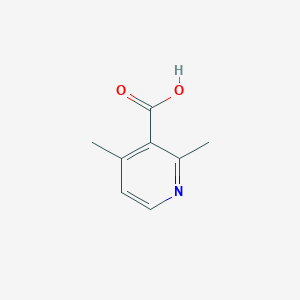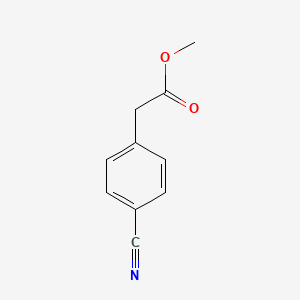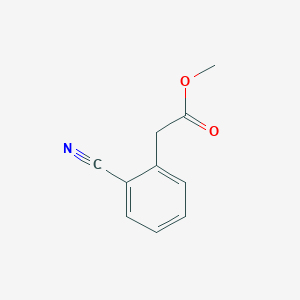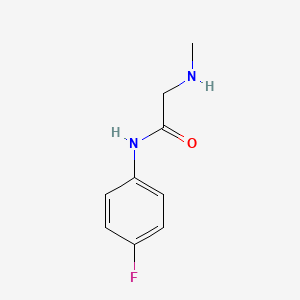
2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
Vue d'ensemble
Description
2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a compound that belongs to the quinoline family, characterized by the presence of a hydroxy group at the 4-position and two trifluoromethyl groups at the 2 and 6 positions of the quinoline ring. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry due to their biological activities.
Synthesis Analysis
The synthesis of hydroxyquinoline derivatives can be achieved through various methods. One approach involves the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides, followed by the reduction of the nitro group to yield functionalized 4-hydroxyquinolines . Another efficient synthesis method for hydroxyquinoline derivatives is a one-pot reaction of aromatic amines with diethyl malonate, catalyzed by triethylamine . Additionally, the synthesis of trifluoromethyl-containing quinolines can be performed through cyclization reactions of N,N'-bis(oxotrifluoroalkenyl)-1,3-phenylenediamines in a strongly acidic medium .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using X-ray crystallography. For instance, the crystal structure of 2,8-bis(trifluoromethyl)-4-vinylquinoline, a related compound, has been determined, revealing intermolecular hydrogen bonds and halogen-halogen interactions . These structural analyses are crucial for understanding the molecular interactions and properties of the compounds.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For example, the synthesis of 1,2-bis-quinolinyl-1,4-naphthoquinones involves the reaction of 4-hydroxy-2(1H)-quinolinones with 1,4-naphthoquinone, leading to compounds with potential antineoplastic activity . The reactivity of the hydroxy group and the presence of substituents on the quinoline ring influence the types of chemical reactions these compounds can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-bis(trifluoromethyl)-4-hydroxyquinoline and related compounds are influenced by their molecular structure. The presence of trifluoromethyl groups can increase the lipophilicity of the molecule, potentially affecting its biological activity and pharmacokinetics. The hydroxy group can participate in hydrogen bonding, which may influence solubility and reactivity. The tautomeric equilibrium of hydroxyquinolines can be studied by NMR spectroscopy and computational methods to gain insights into their chemical behavior .
Applications De Recherche Scientifique
Photoluminescence and Electroluminescence Applications
Photoluminescence and Electroluminescence of Iridium(III) Complexes : Utilizing 2',6'-bis(trifluoromethyl)-2,4'-bipyridine as a monoanionic cyclometalated ligand, iridium(III) complexes were prepared and investigated for their potential application as efficient emitters in OLEDs (Organic Light-Emitting Diodes). These complexes exhibited significant emissions in green and orange lights, suggesting their suitability for OLED performance (Jing, Zhao, & Zheng, 2017).
Zn Complexes with Luminescent Properties : A Zn(II) complex was synthesized using a novel 2-substituted-8-hydroxyquinoline ligand characterized by various spectroscopic techniques. This complex displayed yellow luminescence both in solution and solid state, hinting at potential applications in luminescent materials (Huo, Zhu, & Hu, 2010).
Biological Evaluation and Potential Therapeutic Applications
- Novel Urea and Bis-Urea Primaquine Derivatives : A series of novel compounds with primaquine and substituted benzene moieties were synthesized and evaluated for biological activity. Among these, some derivatives showed promising antiproliferative effects against cancer cell lines, suggesting potential therapeutic applications (Perković et al., 2016).
Chemical Reactivity and Structural Analysis
Hydrolysis of Bis(8-hydroxyquinoline) Phosphate : Research on the hydrolysis of bis(8-hydroxyquinoline) phosphate in the presence of various metal ions contributes to understanding the chemical reactivity and interactions in such compounds (Browne & Bruice, 1992).
Characterization of Bis-8-hydroxyquinoline-Armed Ligands : Studies on bis-8-hydroxyquinoline-armed ligands have shown their potential as fluorescent chemosensors for zinc, indicating applications in chemical sensing (Kawakami et al., 2001).
Crystal Structure Analysis : The X-ray crystal structure analysis of compounds like 2,8-bis(trifluoromethyl)-4-vinylquinoline provides valuable insights into their molecular structure, which is crucial for understanding their properties and potential applications (Guillon et al., 2018).
Material Science and Engineering Applications
- Polyimides Synthesis for Engineering Materials : The synthesis and polymerization of compounds like 2,2'-bis(trifluoromethyl)-4,4', 5,5'-biphenyltetracarboxylic dianhydride contribute to the development of fluorinated aromatic polyimides, which are significant in the field of materials science and engineering (Lin, Li, Cheng, & Harris, 1998).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,6-bis(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6NO/c12-10(13,14)5-1-2-7-6(3-5)8(19)4-9(18-7)11(15,16)17/h1-4H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGNHURBEDTPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371169 | |
| Record name | 2,6-Bis(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730989 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-Bis(trifluoromethyl)-4-hydroxyquinoline | |
CAS RN |
35877-04-4 | |
| Record name | 2,6-Bis(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35877-04-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)






![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)
![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)

